Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Differentiation
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate possesses a computed TPSA of approximately 152 Ų , which exceeds the TPSA of a simpler comparator, 4-nitro-L-phenylalanine (~109 Ų, calculated) [1], and also exceeds that of N-carbobenzoxy-L-phenylalanine ethyl ester (~100 Ų, calculated) . This elevated TPSA arises directly from the additional 2-carboxybenzoyl motif, contributing two supplementary hydrogen-bond acceptors and one donor. While still below the commonly cited 140–170 Ų ceiling for passive oral bioavailability, the shift relative to comparators indicates differential membrane partitioning behavior that must be considered during assay design, formulation development, and in vitro permeability screening [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | ~152 Ų |
| Comparator Or Baseline | 4-Nitro-L-phenylalanine (~109 Ų); N-Carbobenzoxy-L-phenylalanine ethyl ester (~100 Ų) |
| Quantified Difference | +43 Ų vs 4-nitro-L-phenylalanine; +52 Ų vs N-Cbz-L-Phe-OEt |
| Conditions | Computed using standard fragment-based method (Alfa Chemistry datasheet; PubChem) |
Why This Matters
The elevated TPSA of 93963-19-0 provides a measurable, structure-derived indicator of reduced passive membrane permeability compared to mono-functional phenylalanine derivatives; this must be accounted for in cellular assay buffer selection, prodrug strategy design, and in vitro ADME data interpretation.
- [1] PubChem. 4-Nitro-L-phenylalanine, CID 13706. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/949-99-5 (accessed 2026-04-30). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
